2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a phenyl benzoate group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Acylation: The attachment of the acetyl group to the hydrazine moiety.
Condensation: The formation of the hydrazinylidene linkage through a condensation reaction.
Esterification: The final step involves the esterification of the phenyl benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and hydrazinylidene moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-methoxyaniline: Shares the dibromo substitution pattern but differs in the functional groups attached to the aromatic ring.
4-methylphenoxyacetic acid: Contains the 4-methylphenoxy group but lacks the complex hydrazinylidene and benzoate moieties.
Uniqueness
2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its combination of bromine atoms, hydrazinylidene linkage, and phenyl benzoate group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H18Br2N2O4 |
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Molecular Weight |
546.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-15-7-9-19(10-8-15)30-14-21(28)27-26-13-17-11-18(24)12-20(25)22(17)31-23(29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
ZUTQQPFHEJEDSY-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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